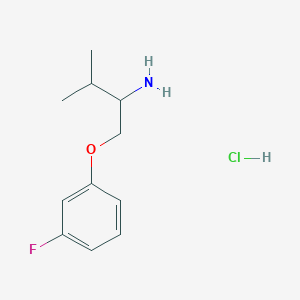

1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride

Beschreibung

1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a fluorinated phenoxyalkylamine derivative. Its molecular formula is C₁₁H₁₆FNO·HCl, with a molecular weight of 233.71 (estimated from positional isomers in and ).

Eigenschaften

IUPAC Name |

1-(3-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10;/h3-6,8,11H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFCUXAZANDQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC1=CC(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a fluorophenoxy group, which may influence its interaction with biological targets. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent. Key findings include:

- Receptor Interaction : The compound exhibits affinity for certain neurotransmitter receptors, which may contribute to its psychoactive effects. Preliminary studies suggest it may act as a selective serotonin reuptake inhibitor (SSRI), influencing mood and anxiety levels .

- Antidepressant Effects : In animal models, administration of this compound has shown antidepressant-like effects, evidenced by reduced immobility in the forced swim test, a common assay for evaluating antidepressant efficacy .

The proposed mechanism of action involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, the compound may enhance their availability in the synaptic cleft, leading to improved mood and reduced anxiety symptoms.

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique structural features that enhance its receptor binding affinity compared to other SSRIs. This specificity may lead to reduced side effects typically associated with non-selective antidepressants.

| Compound Name | Mechanism of Action | Affinity for Serotonin Receptors | Antidepressant Efficacy |

|---|---|---|---|

| 1-(3-Fluorophenoxy)-3-methylbutan-2-amine HCl | SSRI | High | Significant |

| Fluoxetine | SSRI | Moderate | Significant |

| Sertraline | SSRI | High | Significant |

Study 1: Antidepressant Activity in Rodent Models

In a controlled study involving rodents, this compound was administered over a period of two weeks. Behavioral assessments indicated a significant reduction in depressive-like behaviors compared to control groups. The results suggest that this compound may offer therapeutic benefits similar to established antidepressants .

Study 2: Neurotransmitter Modulation

A separate study focused on the compound's effect on neurotransmitter levels in the brain. It was found that treatment with this compound led to increased serotonin and norepinephrine levels in specific brain regions associated with mood regulation. This finding supports the hypothesis regarding its mechanism as an SSRI .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers of Fluorophenoxy Derivatives

(a) 1-(2-Fluorophenoxy)-3-methylbutan-2-amine Hydrochloride

- Structure: Fluorine at the 2-position of the phenoxy group.

- Molecular Formula: C₁₁H₁₇ClFNO (identical to the target compound except for fluorine position) .

- No biological data or synthesis yields are provided in the evidence.

(b) 1-(4-Fluorophenoxy)-3-methylbutan-2-amine Hydrochloride

Substituted Phenylalkylamine Derivatives

(a) (S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride

- CAS : 1263198-93-1

- Structural Similarity : 1.00 (per ).

- Key Differences: Lacks the phenoxy group; instead, a phenyl group is directly attached to the amine. Applications: Used in agrochemicals, pharmaceuticals, and flavors (purity: 99%) .

(b) (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine Hydrochloride

- CAS : 1228093-32-0

Ketamine Analogs and Cyclic Derivatives

(a) 3-Fluoro Deschloroketamine Hydrochloride

- Structure: Cyclohexanone core with 3-fluorophenyl and methylamino groups.

- Molecular Formula: C₁₃H₁₆FNO·HCl

- Purity : ≥98%

- Applications : NMDA receptor antagonist; used in neuropharmacology research .

- Comparison: The cyclohexanone moiety confers distinct pharmacokinetic properties (e.g., lipophilicity) compared to the linear phenoxyalkylamine structure of the target compound.

(b) 3-Methoxy-3-methylbutan-1-amine Hydrochloride

Physicochemical and Pharmacological Data Gaps

The evidence lacks direct comparisons of:

- Solubility: Fluorophenoxy derivatives likely have moderate water solubility due to hydrochloride salt formation.

- Receptor Binding: No data on affinity for targets like serotonin or dopamine receptors.

- Stability : Storage conditions for analogs range from -20°C (ketamine analog ) to room temperature (industrial-grade compounds ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.